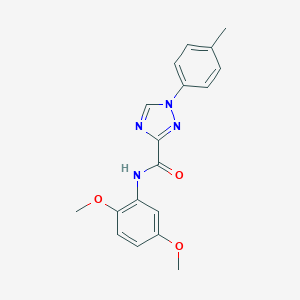
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits low toxicity towards normal cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low toxicity towards normal cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Furthermore, studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2,5-dimethoxybenzaldehyde to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxaldehyde. This intermediate product is then reacted with ethyl acetoacetate to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxylic acid ethyl ester. The final product is obtained by reacting the ethyl ester with triethyl orthoformate and ammonium acetate in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C18H18N4O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-6-13(7-5-12)22-11-19-17(21-22)18(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-11H,1-3H3,(H,20,23) |
InChI-Schlüssel |
FNTHQCZXBUIALF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)




![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)

